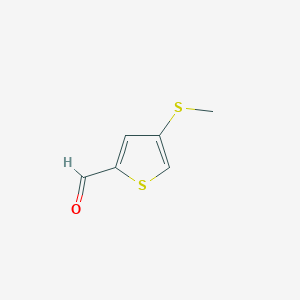

4-Methylthio-2-thiophenecarboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylsulfanylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS2/c1-8-6-2-5(3-7)9-4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZNAVGIIWHCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CSC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. Table 1: Synthetic Strategies Comparison

Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?

Answer:

Yield optimization requires addressing bottlenecks in each step:

- Formylation : Excess DMF (1.5–2 eq) and slow POCl₃ addition minimize byproducts. Low-temperature initiation (0–5°C) followed by gradual warming improves selectivity .

- Methylthio Installation : Use freshly prepared methylthiolate and degassed solvents to prevent oxidation. Kinetic studies suggest higher yields at 70°C with 18–24 hr reaction times .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (from ethanol) resolves co-eluting impurities. Monitor via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

Key techniques include:

- ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; methylthio (SCH₃) singlet at δ 2.4–2.6 ppm. Thiophene ring protons appear as doublets (δ 7.2–7.8 ppm) .

- IR Spectroscopy : Aldehyde C=O stretch at ~1700 cm⁻¹; C-S vibrations at 600–700 cm⁻¹. Overlap with thiophene ring modes requires careful baseline correction .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 172 (C₇H₆OS₂). Fragmentation patterns confirm substituent positions .

Advanced: How to resolve discrepancies in reported NMR data for thiophene derivatives?

Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Methodological solutions:

- Solvent Standardization : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, aldehyde protons shift upfield in DMSO .

- Variable Temperature NMR : Detect tautomeric forms (e.g., aldehyde vs. enol) by analyzing spectra at −20°C to 80°C .

- Spiking Experiments : Add authentic samples to mixtures; overlapping peaks indicate impurities .

Basic: What are the stability and storage protocols for this compound?

Answer:

- Stability : The aldehyde group is prone to oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials .

- Decomposition Signs : Yellowing indicates oxidation; check via TLC or NMR for aldehyde loss.

- Solvent Compatibility : Avoid protic solvents (e.g., H₂O, MeOH); use anhydrous DCM or THF for long-term storage .

Advanced: How to design kinetic studies for methylthio group reactivity?

Answer:

- Substitution Reactions : React with nucleophiles (e.g., amines, alkoxides) in varying solvents (polar aprotic vs. protic). Monitor via HPLC .

- Isotopic Labeling : Use ³⁴S-labeled SCH₃ to track reaction pathways via mass spectrometry .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for substitution vs. elimination pathways .

Q. Table 2: Kinetic Study Parameters

| Parameter | Conditions | Analytical Tool | References |

|---|---|---|---|

| Nucleophile Strength | pKa of nucleophile | Hammett plots | |

| Solvent Polarity | Dielectric constant (ε) | Kinetic isotope effect | |

| Temperature | 25–80°C | Arrhenius equation |

Basic: How does the methylthio group influence electronic properties of the thiophene ring?

Answer:

- Electron Donation : SCH₃ is a moderate σ-donor, increasing electron density at the 4-position. This activates the ring for electrophilic substitution at the 5-position .

- Spectroscopic Impact : Reduces chemical shift of adjacent protons (e.g., 5-H) due to shielding effects. Observed in ¹H NMR (δ 7.2 → 6.9 ppm) .

Advanced: What strategies mitigate byproduct formation during formylation?

Answer:

- Controlled Reagent Addition : Add POCl₃ dropwise (<1 mL/min) to DMF-thiophene mixtures to limit exothermic side reactions .

- Low-Temperature Quenching : Quench with ice-water at 0°C to hydrolyze intermediates before they decompose .

- Byproduct Identification : Use GC-MS to detect chlorinated byproducts (e.g., 2-chlorothiophene) and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.